molecular formula C14H12Cl2N2O3S B5994279 1-(2,4-DICHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA

1-(2,4-DICHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA

Cat. No.: B5994279
M. Wt: 359.2 g/mol
InChI Key: JLILJPFSTIOLGJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(4-methylbenzenesulfonyl)urea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dichlorophenyl group and a methylbenzenesulfonyl group attached to a urea backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 2,4-dichloroaniline with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(4-methylbenzenesulfonyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Known for its potential biological activities and applications in medicinal chemistry.

    2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole: Used in scientific research for its unique structural properties.

Uniqueness

1-(2,4-Dichlorophenyl)-3-(4-methylbenzenesulfonyl)urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its dichlorophenyl and methylbenzenesulfonyl groups provide distinct properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLILJPFSTIOLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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